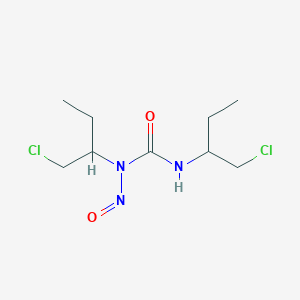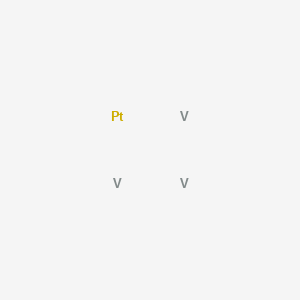
Platinum--vanadium (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum–vanadium (1/3) is an intermetallic compound consisting of platinum and vanadium in a 1:3 ratio. This compound is notable for its unique properties, which arise from the combination of platinum’s catalytic abilities and vanadium’s diverse oxidation states. The compound is used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of platinum–vanadium (1/3) typically involves the reduction of vanadium pentoxide (V₂O₅) with platinum salts under high-temperature conditions. One common method is the carbothermal reduction process, where a mixture of vanadium oxide and platinum is heated in the presence of a reducing agent like carbon at temperatures above 1300°C .
Industrial Production Methods: Industrial production of platinum–vanadium (1/3) often employs a combination of smelting and leaching processes. The vanadium source is first reduced to vanadium nitride using a microwave-assisted precipitation process, followed by nitridation at 1150°C . The platinum component is then introduced through a high-temperature alloying process.
Analyse Chemischer Reaktionen
Types of Reactions: Platinum–vanadium (1/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form vanadium oxides and platinum oxides.
Reduction: It can be reduced using hydrogen gas, leading to the formation of lower oxidation state vanadium compounds and metallic platinum.
Substitution: The platinum atoms can be substituted with other transition metals in certain conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Other transition metal salts in a molten state.
Major Products:
Oxidation: Vanadium pentoxide (V₂O₅) and platinum oxide (PtO₂).
Reduction: Vanadium dioxide (VO₂) and metallic platinum.
Substitution: Mixed metal alloys.
Wissenschaftliche Forschungsanwendungen
Platinum–vanadium (1/3) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which platinum–vanadium (1/3) exerts its effects is primarily through its catalytic properties. The platinum component facilitates the activation of hydrogen molecules, while the vanadium component can undergo various oxidation states, allowing for complex redox reactions . This combination makes it an effective catalyst in processes such as hydrogenation and dehydrogenation.
Vergleich Mit ähnlichen Verbindungen
Platinum–ruthenium: Known for its catalytic properties in fuel cells.
Platinum–palladium: Used in catalytic converters for automotive applications.
Vanadium–titanium: Utilized in high-strength alloys.
Uniqueness: Platinum–vanadium (1/3) is unique due to the synergistic effects of platinum and vanadium. The combination allows for a broader range of catalytic applications and enhanced stability under various conditions .
Eigenschaften
CAS-Nummer |
12166-02-8 |
|---|---|
Molekularformel |
PtV3 |
Molekulargewicht |
347.91 g/mol |
IUPAC-Name |
platinum;vanadium |
InChI |
InChI=1S/Pt.3V |
InChI-Schlüssel |
LHNDQINPIYYYRT-UHFFFAOYSA-N |
Kanonische SMILES |
[V].[V].[V].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


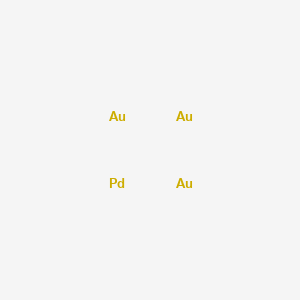



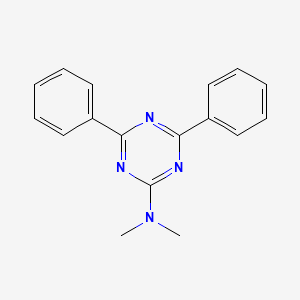

![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)

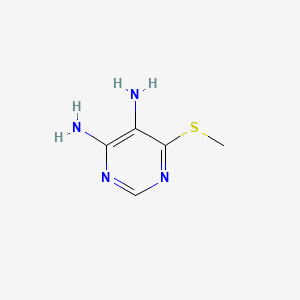
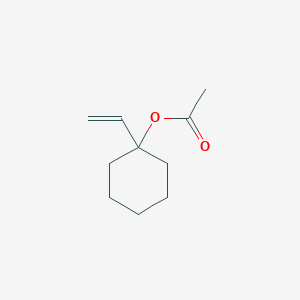
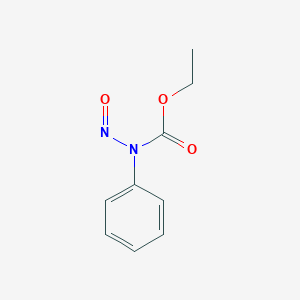
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
